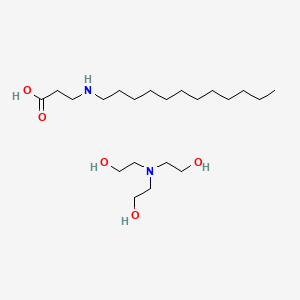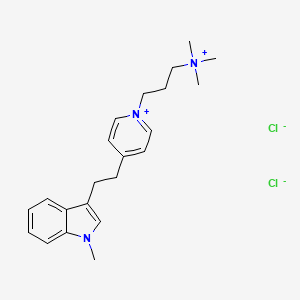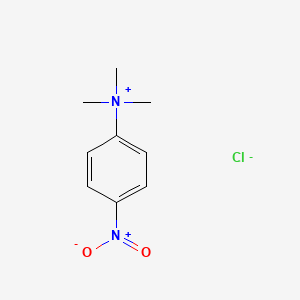
p-Nitrophenyltrimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyltrimethylammonium chloride: is an organic compound with the chemical formula C9H14ClN. It is a quaternary ammonium compound that features a nitrophenyl group attached to a trimethylammonium moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyltrimethylammonium chloride typically involves the quaternization of p-nitrophenylamine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{p-Nitrophenylamine} + \text{Trimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes steps such as mixing, quaternization, and purification to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrophenyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as p-nitrophenyltrimethylammonium hydroxide.
Reduction Reactions: The major product is p-aminophenyltrimethylammonium chloride.
Oxidation Reactions: Various oxidation products can be formed depending on the conditions used.
Applications De Recherche Scientifique
Chemistry: p-Nitrophenyltrimethylammonium chloride is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds. It is also used in studies involving nucleophilic substitution reactions.
Biology: In biological research, this compound is used as a model compound to study the interactions of quaternary ammonium compounds with biological membranes and proteins.
Industry: In industrial applications, this compound is used as a phase-transfer catalyst in various chemical processes, enhancing the efficiency of reactions involving immiscible phases.
Mécanisme D'action
The mechanism of action of p-Nitrophenyltrimethylammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins and membranes, affecting their function. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Phenyltrimethylammonium chloride: Similar structure but lacks the nitro group.
Benzyltrimethylammonium chloride: Contains a benzyl group instead of a nitrophenyl group.
Tetraethylammonium chloride: Contains ethyl groups instead of methyl groups.
Uniqueness: p-Nitrophenyltrimethylammonium chloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
15177-70-5 |
|---|---|
Formule moléculaire |
C9H13ClN2O2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
trimethyl-(4-nitrophenyl)azanium;chloride |
InChI |
InChI=1S/C9H13N2O2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FHFNHITZETXPDI-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


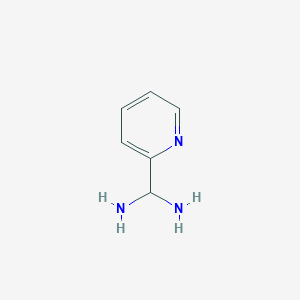
![9,10-Anthracenedione, 1-amino-4-[(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13732846.png)

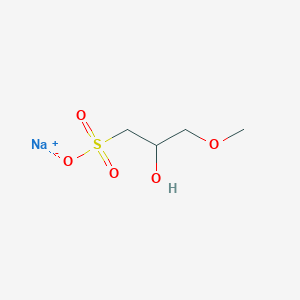


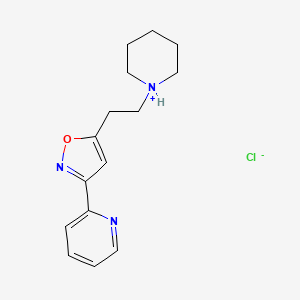
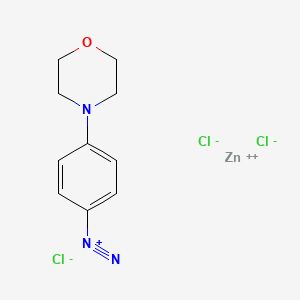
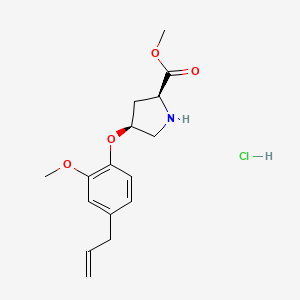
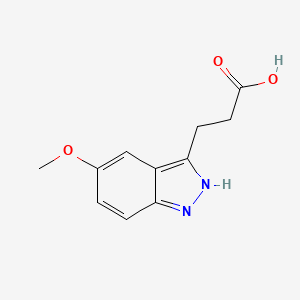
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
